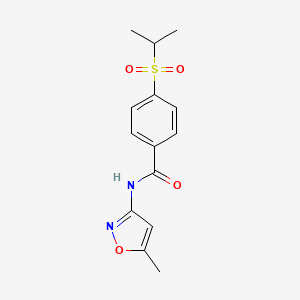![molecular formula C17H24ClNO3S B6418388 5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide CAS No. 898644-71-8](/img/structure/B6418388.png)
5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide, also known as 5-Chloro-N-ethyl-2-ethoxy-4-methylbenzene-1-sulfonamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 293.74 g/mol and a melting point of 161 °C. It is a versatile compound with a wide range of applications in the fields of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
5-Chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis for the preparation of various compounds, such as 5-chloro-N-ethyl-2-ethoxy-4-methylbenzene-1-sulfonamide derivatives. It has also been used as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. Additionally, it has been used as an inhibitor of the enzyme acetylcholinesterase, and as an inhibitor of the enzyme phospholipase A2.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide is not fully understood. It is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, resulting in an increase in cholinergic activity in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide are not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can result in increased cholinergic activity and can have a variety of effects on the body, including increased alertness and improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-Chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide in lab experiments is its versatility. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. Additionally, it can be used as an inhibitor of the enzyme acetylcholinesterase, and as an inhibitor of the enzyme phospholipase A2. The main limitation of using this compound in lab experiments is its toxicity, as it is known to be toxic to humans and animals.
Direcciones Futuras
There are a number of potential future directions for research involving 5-Chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide. These include further research into its mechanism of action and its biochemical and physiological effects, as well as studies into its potential therapeutic applications in the treatment of neurological disorders. Additionally, further research into its use as an inhibitor of the enzyme acetylcholinesterase could lead to the development of new drugs that could be used to treat a variety of conditions. Finally, further research into the synthesis of 5-Chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide could lead to the development of more efficient and cost-effective methods of production.
Métodos De Síntesis
5-Chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide can be synthesized from the reaction of ethyl 2-ethoxy-4-methylbenzene-1-sulfonate with thionyl chloride in the presence of a base. The reaction proceeds in two steps, first the formation of the sulfonyl chloride, and then the subsequent formation of the 5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide. The reaction is carried out in a solvent such as dichloromethane, and the reaction conditions can be adjusted to optimize the yield.
Propiedades
IUPAC Name |
5-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-ethoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3S/c1-3-22-16-11-13(2)15(18)12-17(16)23(20,21)19-10-9-14-7-5-4-6-8-14/h7,11-12,19H,3-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGHTJHQMCFQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{8-[(2,3-dichlorophenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6418311.png)
![9-butyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418325.png)
![9-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418334.png)
![3-(4-ethoxyphenyl)-9-[(4-fluorophenyl)methyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418342.png)


![methyl N-[(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]carbamate](/img/structure/B6418360.png)
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}propanamide](/img/structure/B6418361.png)
![3-{[(2-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B6418363.png)
![5-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B6418364.png)

![4-{4-[(4-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}phenyl)methyl]phenyl}-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B6418396.png)
![2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6418401.png)
![N-[3-(1H-pyrazol-3-yl)phenyl]pyridine-4-carboxamide](/img/structure/B6418407.png)